
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, is a complex organic compound that features a benzothiazole ring substituted with an aminosulfonyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, typically involves the introduction of the aminosulfonyl group into the benzothiazole ring followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-aminobenzothiazole with sulfonyl chloride under basic conditions to form the aminosulfonyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Lacks the aminosulfonyl and acetic acid groups, making it less versatile in terms of chemical reactivity.
Sulfanilamide: Contains a sulfonamide group but lacks the benzothiazole ring, limiting its applications in certain areas.
Benzothiazole-2-sulfonic acid: Contains a sulfonic acid group instead of an aminosulfonyl group, resulting in different chemical properties.
Uniqueness
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, is unique due to the combination of the benzothiazole ring, aminosulfonyl group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
104388-91-2 |
|---|---|
Molekularformel |
C9H7N3O5S2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-oxo-2-[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H7N3O5S2/c10-19(16,17)4-1-2-5-6(3-4)18-9(11-5)12-7(13)8(14)15/h1-3H,(H,14,15)(H2,10,16,17)(H,11,12,13) |
InChI-Schlüssel |
PPUXJBOTXZYULM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


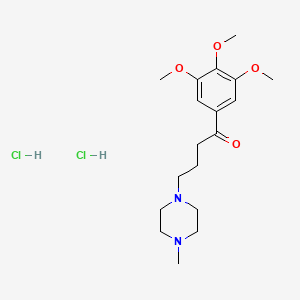
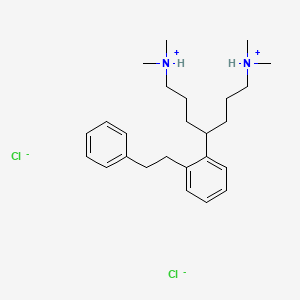
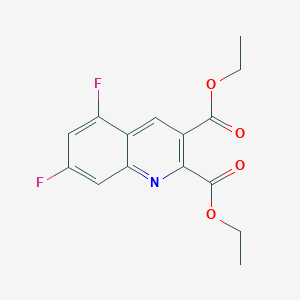
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)

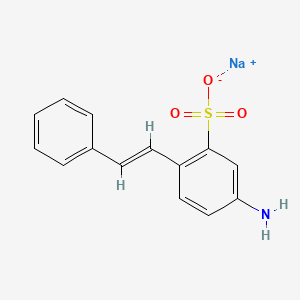
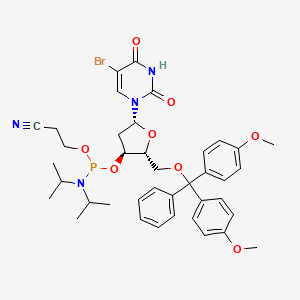
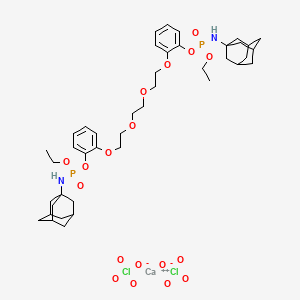
![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
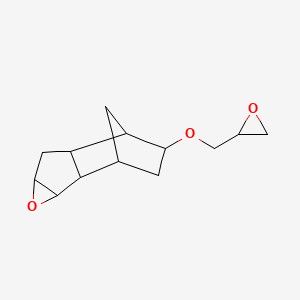


![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
